molecular formula C22H23N3O4 B14099777 3-(1-(2-(benzyloxy)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

3-(1-(2-(benzyloxy)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B14099777
M. Wt: 393.4 g/mol
InChI Key: TWQVBDBOKAKYTP-UHFFFAOYSA-N
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Description

3-(1-(2-(benzyloxy)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-(benzyloxy)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperidine Moiety: This step involves the reaction of the quinazoline core with a piperidine derivative, often under reflux conditions.

    Attachment of the Benzyloxy Group: This is typically done through nucleophilic substitution reactions, where the benzyloxy group is introduced using a suitable benzyloxy halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can target the quinazoline core, potentially converting it to dihydroquinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine and benzyloxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Bases like sodium hydride and potassium carbonate are commonly employed in substitution reactions.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-(1-(2-(benzyloxy)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-(1-(2-(benzyloxy)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or antimicrobial activity against certain pathogens.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline-2,4-dione: A simpler analog with similar core structure but lacking the piperidine and benzyloxy groups.

    Piperidinylquinazoline: Contains the piperidine moiety but lacks the benzyloxy group.

    Benzyloxyquinazoline: Contains the benzyloxy group but lacks the piperidine moiety.

Uniqueness

3-(1-(2-(benzyloxy)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is unique due to the presence of both the piperidine and benzyloxy groups, which confer distinct chemical and biological properties. This combination allows for more diverse interactions with molecular targets, potentially leading to enhanced biological activity and specificity.

Properties

Molecular Formula

C22H23N3O4

Molecular Weight

393.4 g/mol

IUPAC Name

3-[1-(2-phenylmethoxyacetyl)piperidin-4-yl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C22H23N3O4/c26-20(15-29-14-16-6-2-1-3-7-16)24-12-10-17(11-13-24)25-21(27)18-8-4-5-9-19(18)23-22(25)28/h1-9,17H,10-15H2,(H,23,28)

InChI Key

TWQVBDBOKAKYTP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)COCC4=CC=CC=C4

Origin of Product

United States

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